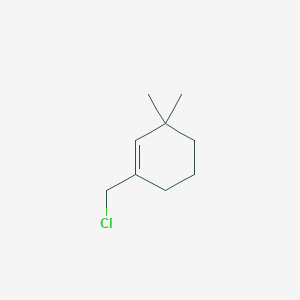
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene typically involves the chloromethylation of 3,3-dimethylcyclohexene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
3,3-Dimethylcyclohexene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is unique due to its combination of a cyclohexene ring with a chloromethyl group and two methyl groups. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
76380-57-9 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(chloromethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-9(2)5-3-4-8(6-9)7-10/h6H,3-5,7H2,1-2H3 |
InChI Key |
IUOZBCBVPJAMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















